molecular formula C10H6ClN3 B6264322 3-chloro-4-(1H-pyrazol-1-yl)benzonitrile CAS No. 1340265-32-8

3-chloro-4-(1H-pyrazol-1-yl)benzonitrile

Cat. No.: B6264322
CAS No.: 1340265-32-8
M. Wt: 203.6
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-4-(1H-pyrazol-1-yl)benzonitrile (CAS 1340265-32-8) is a valuable chemical intermediate in medicinal chemistry and pharmaceutical research. Its core research value lies in its role as a key building block for the synthesis of advanced androgen receptor antagonists . These novel therapeutic compounds are being developed to treat castration-resistant prostate cancer (CRPC) and are designed to overcome resistance to existing therapies . Researchers utilize this benzonitrile derivative to create pyrazol-1-yl-propanamide compounds that act as Selective Androgen Receptor Degraders (SARDs) and pan-antagonists . These molecules represent a promising scaffold for inhibiting androgen receptor function through unique mechanisms, including binding to the receptor's N-terminal domain and inducing its degradation via the ubiquitin-proteasome system . This mechanism is crucial for targeting a broad scope of AR sequences, including wild-type, point mutants, and splice variants that emerge in treatment-resistant cancers . The compound has a molecular formula of C 10 H 6 ClN 3 and a molecular weight of 203.63 g/mol . It is supplied For Research Use Only and is strictly intended for laboratory applications. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

1340265-32-8

Molecular Formula

C10H6ClN3

Molecular Weight

203.6

Purity

95

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 3 Chloro 4 1h Pyrazol 1 Yl Benzonitrile

Strategies for Analog Design and Derivatization

Linker Chemistry and Scaffold Diversification Strategies

The 3-chloro-4-(1H-pyrazol-1-yl)benzonitrile scaffold is a cornerstone in the design of targeted therapies, most notably in the development of androgen receptor (AR) antagonists for the treatment of prostate cancer. google.comacs.org The core structure serves as a platform for diversification, allowing for the introduction of various functional groups and linkers to modulate pharmacological activity.

A key strategy in the diversification of this scaffold involves the functionalization of the pyrazole (B372694) ring. For instance, the pyrazole nitrogen can be alkylated to introduce different side chains. This is exemplified in the synthesis of potent AR antagonists where the pyrazole is N-alkylated with a propan-2-yl group bearing a carbamate, which is subsequently hydrolyzed to the corresponding amine. google.com This amine then serves as a point for further derivatization, such as amide bond formation, to introduce additional pharmacophoric elements.

Furthermore, the benzonitrile (B105546) moiety itself can be a site for chemical modification, although it is often retained for its role in receptor binding. The chlorine substituent on the benzene (B151609) ring also influences the electronic properties of the molecule and can be a handle for further cross-coupling reactions, although this is less commonly explored in the context of AR antagonists where its presence is often crucial for activity.

The versatility of the pyrazole scaffold in general allows for a multitude of diversification strategies, including:

N-Arylation/Alkylation: Introduction of various substituents on the pyrazole nitrogen to explore different binding pockets of a target protein.

C-Functionalization of the Pyrazole Ring: Although the pyrazole ring in the parent compound is unsubstituted, related pyrazole scaffolds can be functionalized at the C3, C4, and C5 positions to append different chemical moieties.

Modification of the Benzonitrile Ring: While the cyano group is often a key pharmacophore, it can potentially be hydrolyzed to a carboxylic acid or converted to a tetrazole to alter the compound's physicochemical properties.

These diversification strategies highlight the importance of this compound as a foundational element in combinatorial chemistry and drug discovery campaigns.

Optimization of Reaction Conditions for Academic Research Scale Synthesis

The synthesis of this compound on an academic research scale typically involves the N-arylation of pyrazole with a suitable benzonitrile derivative. A plausible and efficient method is the nucleophilic aromatic substitution (SNAr) reaction between pyrazole and 3-chloro-4-fluorobenzonitrile. The optimization of such a reaction is critical to ensure high yields and purity of the final product.

Several factors can be systematically varied to optimize the reaction conditions, including the choice of base, solvent, temperature, and reaction time.

Table 1: Hypothetical Optimization of N-Arylation of Pyrazole with 3-Chloro-4-fluorobenzonitrile

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃DMF10012Moderate
2Cs₂CO₃DMF10012Good
3NaHTHF608High
4K₃PO₄Dioxane12016Good
5DBUAcetonitrile8010Moderate

This table is illustrative and based on general principles of N-arylation reactions. Actual yields would need to be determined experimentally.

In a typical optimization study, a range of inorganic and organic bases would be screened. Stronger bases like sodium hydride (NaH) can facilitate the deprotonation of pyrazole at lower temperatures, potentially leading to cleaner reactions. Solvents are chosen based on their ability to dissolve the reactants and their boiling points. Polar aprotic solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are often effective for SNAr reactions. Temperature and reaction time are interdependent variables that need to be fine-tuned to drive the reaction to completion while minimizing the formation of byproducts. For instance, while higher temperatures can accelerate the reaction, they may also lead to decomposition or side reactions. Microwave-assisted synthesis has also been shown to be an effective method for accelerating N-arylation reactions of pyrazoles, often leading to significantly reduced reaction times and improved yields. researchgate.net

Advanced Analytical Characterization Techniques for Research Materials

The unequivocal identification and purity assessment of this compound and its derivatives are paramount in research and development. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the molecular structure. The ¹H NMR spectrum of this compound would exhibit characteristic signals for the protons on the pyrazole and benzonitrile rings. The coupling patterns and chemical shifts provide definitive information about the substitution pattern. For example, the protons on the pyrazole ring would appear as distinct multiplets, and the aromatic protons on the benzonitrile ring would show a characteristic splitting pattern based on their coupling with each other.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of the compound, confirming its elemental composition. The fragmentation pattern observed in the mass spectrum can also provide structural information.

High-Performance Liquid Chromatography (HPLC): HPLC is an indispensable tool for assessing the purity of the synthesized compound. A well-developed HPLC method can separate the desired product from any starting materials, intermediates, and byproducts. The purity is typically determined by the peak area percentage of the main component.

Table 2: Analytical Data for a Derivative of this compound

CompoundAnalytical TechniqueObserved Data
2-(1-(3-Chloro-4-cyanophenyl)-1H-pyrazol-3-yl)acetamide¹H NMR (400 MHz, DMSO-d₆)δ 8.75 (d, J = 2.6 Hz, 1H), 8.28 (d, J = 8.7 Hz, 1H), 8.16 (d, J = 2.2 Hz, 1H), 7.97 (dd, J = 8.7, 2.2 Hz, 1H), 7.42 (s, 1H), 6.94 (s, 1H), 6.70 (d, J = 2.6 Hz, 1H), 3.49 (s, 2H).
2-(1-(3-Chloro-4-cyanophenyl)-1H-pyrazol-3-yl)acetamide¹³C NMR (101 MHz, DMSO-d₆)δ 171.5, 146.3, 142.1, 134.3, 131.9, 130.9, 122.9, 121.8, 116.5, 110.1, 107.9, 32.9.
2-(1-(3-Chloro-4-cyanophenyl)-1H-pyrazol-3-yl)acetamideHPLCPurity: >95%

Data is for a representative derivative and sourced from publicly available information for similar compounds. google.com

Medicinal Chemistry and Drug Discovery Perspectives on 3 Chloro 4 1h Pyrazol 1 Yl Benzonitrile

Identification and Role as a Lead Compound or Pharmaceutical Scaffold

The compound 3-chloro-4-(1H-pyrazol-1-yl)benzonitrile, and its tautomer/isomer 2-chloro-4-(1H-pyrazol-1-yl)benzonitrile, have been identified as a crucial lead compound and a versatile pharmaceutical scaffold in the development of novel therapeutics. nih.govnih.gov Its primary significance lies in its role as a core structure for the synthesis of potent and selective androgen receptor (AR) antagonists. nih.gov The androgen receptor is a key target in the treatment of prostate cancer, and antagonists that block its function are a cornerstone of therapy. nih.govnih.gov

The discovery of this benzonitrile (B105546) derivative as a novel scaffold for AR antagonists represents a significant advancement in the field. nih.gov It serves as a key intermediate in the synthesis of more complex molecules, such as N-((S)-1-(3-(3-chloro-4-cyanophenyl)-1H-pyrazol-1-yl)-propan-2-yl)-5-(1-hydroxyethyl)-1H-pyrazole-3-carboxamide, which have demonstrated potent AR antagonistic activity. nih.gov The pyrazole-benzonitrile core provides a foundational structure upon which various functional groups can be appended to optimize pharmacological properties. The pyrazole (B372694) ring system, in general, is a well-established pharmacophore known for a broad spectrum of biological activities, making this particular chlorinated benzonitrile derivative an attractive starting point for drug discovery programs. ecancer.orgniper.gov.in

The identification of this scaffold stems from efforts to find new chemical entities that can overcome resistance to existing AR-targeted therapies. nih.gov Its unique structure offers a new perspective for the development of treatments for conditions like castration-resistant prostate cancer (CRPC). nih.gov

Application of Scaffold Hopping and Chemical Library Design Strategies

The emergence of the 2-chloro-4-(1H-pyrazol-1-yl)benzonitrile scaffold in medicinal chemistry is a direct result of sophisticated drug design strategies, most notably scaffold hopping. nih.gov Scaffold hopping is a powerful technique used to identify novel core structures that retain the key pharmacophoric features of a known active compound but possess a different molecular backbone. niper.gov.inunito.it This approach is instrumental in discovering new intellectual property, improving physicochemical or pharmacokinetic properties, and overcoming resistance mechanisms. niper.gov.in

In the context of AR antagonists, the 2-chloro-4-(1H-pyrazol-1-yl)benzonitrile core was designed through scaffold hopping from existing antagonists that target the ligand-binding pocket (LBP) of the androgen receptor. nih.gov By replacing the core of a known AR antagonist with this novel pyrazole-based structure, researchers were able to generate new compounds with potent biological activity. nih.gov This strategy allows for the exploration of new chemical space while maintaining the necessary interactions with the biological target.

Once a promising scaffold like this compound is identified, it serves as the foundation for the creation of a chemical library. Chemical library design involves the systematic synthesis of a series of related compounds (analogs) by introducing various substituents at specific positions on the scaffold. researchgate.netrsc.org This allows for a thorough exploration of the structure-activity relationship (SAR). For the pyrazole-benzonitrile scaffold, a library of 46 compounds was synthesized to evaluate their biological activity as AR antagonists. nih.govacs.org This systematic approach led to the identification of several derivatives with high potency. nih.govacs.org

Rational Design Principles for Novel Bioactive Derivatives

The development of new bioactive molecules from the this compound scaffold is guided by rational design principles, which are informed by structure-activity relationship (SAR) studies. nih.govresearchgate.net The goal is to understand how modifications to the chemical structure affect the compound's biological activity, allowing for the targeted synthesis of more potent and selective derivatives.

For the pyrazole-based AR antagonists derived from this scaffold, SAR studies have revealed several key insights. The core structure itself, consisting of the pyrazole ring linked to a chlorobenzonitrile moiety, is crucial for activity. Modifications are typically made by adding substituents to the pyrazole ring. nih.gov For example, a series of 2-(1-(3-chloro-4-cyanophenyl)-1H-pyrazol-3-yl)acetamides were synthesized and evaluated. nih.govacs.org

The SAR exploration led to the discovery that the nature of the substituent on the acetamide (B32628) nitrogen was critical for potency. The table below summarizes the findings for a selection of these derivatives.

CompoundSubstituent (R) on AcetamideAR Antagonistic Activity (IC₅₀, nM)
2fCyclopropyl130
2k2,2,2-Trifluoroethyl69
4c(S)-1-cyanopropan-2-ylNot specified, but noted as potent

These results indicate that small, electron-withdrawing groups or strained ring systems as substituents can lead to high antagonistic activity. nih.govacs.org Compound 4c, in particular, demonstrated effective tumor growth inhibition in preclinical models. nih.govacs.org The rational design process involves leveraging this type of data to iteratively refine the molecular structure, aiming to enhance target engagement, improve selectivity against other receptors, and optimize pharmacokinetic properties. The ultimate goal is to produce a drug candidate with a superior therapeutic profile. researchgate.net

High-Throughput Screening Methodologies in Compound Discovery

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large numbers of chemical compounds for a specific biological activity. nih.govecancer.org In the search for novel androgen receptor antagonists, various HTS assays have been developed and employed. nih.govaacrjournals.org These assays are typically cell-based and are designed to detect either the agonistic or antagonistic activity of test compounds on the AR signaling pathway. aacrjournals.org

The discovery of potent AR antagonists based on the this compound scaffold was facilitated by such screening methodologies. After the synthesis of a chemical library based on this core structure, the compounds were subjected to biological evaluation to determine their AR antagonistic activities. nih.govacs.org This screening process allows for the efficient identification of "hits"—compounds that exhibit the desired biological effect.

Several types of HTS assays are utilized for this purpose:

Reporter Gene Assays: These assays use a cell line that has been engineered to express a reporter gene (such as luciferase or green fluorescent protein) under the control of an androgen-responsive promoter. An AR antagonist will inhibit the androgen-induced expression of the reporter gene. aacrjournals.org

High-Content Screening (HCS): This technology uses automated microscopy and image analysis to measure the effects of compounds on cellular processes, such as the nuclear localization of the androgen receptor. HCS assays can provide more detailed information about a compound's mechanism of action. nih.gov

Flow Cytometry-Based Assays: These methods can rapidly screen for both AR agonists and antagonists by measuring the expression of a fluorescent protein linked to AR activity in individual cells. aacrjournals.org

These HTS platforms are essential for processing the large compound libraries generated during lead discovery and optimization, ultimately leading to the identification of promising candidates like the derivatives of this compound. nih.govecancer.org

Elucidation of Biological Activities and Molecular Targets of 3 Chloro 4 1h Pyrazol 1 Yl Benzonitrile and Its Analogs

Research into Androgen Receptor (AR) Antagonism

The androgen receptor (AR) is a critical target in the treatment of prostate cancer. The compound 3-chloro-4-(1H-pyrazol-1-yl)benzonitrile has been identified as a novel core structure for the development of AR antagonists. researchgate.netacs.orgnih.gov

Investigation of AR as a Therapeutic Target, particularly in Prostate Cancer

The androgen receptor, a transcription factor activated by androgens like testosterone, plays a fundamental role in the growth and survival of prostate cancer cells. nih.gov Consequently, androgen deprivation therapy (ADT) and AR antagonists are mainstays in the management of prostate cancer. nih.gov However, the emergence of resistance, often driven by mutations in the AR, presents a major clinical challenge. nih.govnih.gov This has spurred the development of new generations of antiandrogens that can overcome these resistance mechanisms. scilit.com

Derivatives of the this compound scaffold have been synthesized and evaluated for their ability to antagonize the AR. Specifically, a series of 2-(1-(3-chloro-4-cyanophenyl)-1H-pyrazol-3-yl)acetamide analogs have demonstrated potent AR antagonistic activities. acs.orgnih.gov For instance, compounds 2f , 2k , and 4c from this series have shown significant inhibitory effects on AR transcriptional activity, with IC₅₀ values as low as 69 nM. acs.orgnih.gov

AR Antagonistic Activity of this compound Analogs
CompoundStructureAR Antagonistic Activity (IC₅₀, μM)Reference
Analog 2f2-(1-(3-chloro-4-cyanophenyl)-1H-pyrazol-3-yl)-N-(4-fluorophenyl)acetamide0.069 acs.org
Analog 2k2-(1-(3-chloro-4-cyanophenyl)-1H-pyrazol-3-yl)-N-(6-fluoropyridin-3-yl)acetamide0.086 acs.org
Analog 4cN-(4-cyanophenyl)-2-(1-(3-chloro-4-cyanophenyl)-1H-pyrazol-3-yl)acetamide0.075 acs.org

Exploration of Non-Ligand Binding Pocket (non-LBP) Targeting Mechanisms

A key strategy to circumvent resistance to traditional antiandrogens, which target the ligand-binding pocket (LBP) of the AR, is to identify compounds that act on other sites of the receptor. researchgate.netnih.gov The 2-(1-(3-chloro-4-cyanophenyl)-1H-pyrazol-3-yl)acetamide analogs are believed to exert their antagonistic effects through a non-LBP targeting mechanism, possibly interacting with the binding function 3 (BF3) site of the androgen receptor. acs.org This alternative binding mode is a promising approach to inhibit AR activity, especially in the context of LBP mutations that confer resistance. researchgate.net

Strategies to Overcome Antiandrogen Resistance in Preclinical Models

Preclinical models are crucial for evaluating the efficacy of new antiandrogens against resistance. Research has shown that analogs of this compound can effectively antagonize AR mutants that are resistant to second-generation antiandrogens like enzalutamide. acs.org Specifically, compounds 2f , 2k , and 4c have demonstrated antagonistic activity against clinically relevant AR mutants such as ARF877L, ARF877L/T878A, and ART878G. acs.org This suggests that these novel pyrazole (B372694) derivatives have the potential to be effective in treating castration-resistant prostate cancer (CRPC) that has developed resistance to current therapies. acs.orgnih.gov

Other Investigated Preclinical Biological Activities

Beyond their role as AR antagonists, pyrazole-containing compounds have been explored for other potential therapeutic applications.

Exploration of Anti-inflammatory Properties

The pyrazole nucleus is a component of several known anti-inflammatory drugs. nih.govresearchgate.net Research into novel pyrazole derivatives has included screening for anti-inflammatory activity. nih.govresearchgate.netnih.gov For instance, some pyrazole analogs have been shown to exhibit good anti-inflammatory activity in preclinical assays. researchgate.net While specific data for this compound is not extensively detailed, the broader class of pyrazole compounds continues to be a subject of interest for the development of new anti-inflammatory agents. mdpi.com

Research into Antimicrobial and Antifungal Effects

The pyrazole scaffold is present in various compounds that have been investigated for their antimicrobial and antifungal properties. nih.govscielo.org.mx Studies on pyrazole derivatives have demonstrated a wide range of activities against different bacterial and fungal strains. nih.govscielo.org.mxnih.govnih.gov

Antimicrobial Activity:

Several pyrazole derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria. nih.govnih.gov For example, certain 4-[4-(anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid derivatives have exhibited significant inhibitory effects, with some analogs demonstrating minimum inhibitory concentrations (MIC) as low as 0.5 μg/mL against specific strains. nih.gov

Antimicrobial Activity of Pyrazole Analogs (MIC in μg/mL)
Compound TypeBacterial StrainMIC (μg/mL)Reference
3,4-Dichloro derivativeStaphylococcus aureus0.5 nih.gov
4-Bromo-3-chloro derivativeEnterococcus faecalis4 nih.gov
3,5-bis(trifluoromethyl) derivativeStaphylococcus aureus0.5 nih.gov

Antifungal Activity:

Similarly, the antifungal potential of pyrazole compounds has been an active area of research. nih.govscielo.org.mx Various synthesized pyrazole analogs have been tested against a range of fungal pathogens, with some showing promising activity. scielo.org.mx For instance, certain novel chloro-containing 1-aryl-3-oxypyrazoles have displayed excellent fungicidal activity against Rhizoctonia solani. While specific MIC values for this compound are not provided in the reviewed literature, the data from its analogs underscores the potential of this chemical class in the development of new antifungal agents.

Antifungal Activity of Pyrazole Analogs (MIC in μg/mL)
Compound TypeFungal StrainMIC (μg/mL)Reference
Benzylic 1,2,3-triazole-4-carboxamide analogRhizoctonia oryzae0.017 scielo.org.mx
Thiadiazoleamide derivativeCandida albicans- nih.gov

Broader Anticancer Research beyond AR

While the initial focus for analogs of this compound was on the androgen receptor (AR), the broader class of pyrazole-containing compounds has demonstrated a wide range of anticancer activities by interacting with various other molecular targets. researchgate.net This highlights the versatility of the pyrazole scaffold in medicinal chemistry. researchgate.net

Inhibition of Kinases:

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. nih.gov Pyrazole derivatives have been successfully developed as inhibitors of several key kinases. nih.gov For instance, some pyrazole-based compounds have shown potent inhibitory activity against Cyclin-Dependent Kinases (CDKs), such as CDK2, which are essential for cell cycle progression. nih.gov Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells. nih.gov One study reported pyrazole derivatives with IC₅₀ values for CDK2/cyclin A2 inhibition as low as 0.96 µM. nih.gov

Furthermore, pyrazole derivatives have been identified as inhibitors of Aurora kinases, which are involved in mitosis. nih.gov For example, a series of pyrazole-based compounds demonstrated inhibitory activity against Aurora A kinase with an IC₅₀ value of 0.16 µM. nih.gov Other kinases targeted by pyrazole-containing molecules include Janus kinases (JAKs), with FDA-approved drugs like ruxolitinib (B1666119) inhibiting JAK1 and JAK2 for the treatment of myelofibrosis. nih.gov

Tubulin Polymerization Inhibition:

The microtubule network, formed by the polymerization of tubulin, is a well-established target for anticancer drugs. iaea.org Several pyrazole derivatives have been found to interfere with tubulin polymerization, leading to mitotic arrest and apoptosis. semanticscholar.org These compounds often bind to the colchicine-binding site on β-tubulin. iaea.org For example, a 1H-benzofuro[3,2-c]pyrazole derivative, compound 5b, was identified as a potent tubulin polymerization inhibitor with an IC₅₀ of 7.30 μM and exhibited significant cytotoxicity against various cancer cell lines, with GI₅₀ values as low as 0.021 μM against K562 leukemia cells. semanticscholar.org Another study reported a pyrazole derivative that inhibited tubulin polymerization with an IC₅₀ of 4.6 µM. biorxiv.org

Topoisomerase Inhibition:

Topoisomerases are enzymes that regulate the topology of DNA and are vital for DNA replication and transcription. plos.org Inhibitors of these enzymes can induce DNA damage and trigger apoptosis in cancer cells. plos.org Pyrazole-linked benzothiazole-β-naphthol derivatives have been synthesized and shown to act as topoisomerase I inhibitors, with some compounds exhibiting IC₅₀ values in the low micromolar range against cancer cell lines like HeLa. researchgate.net

Induction of Apoptosis:

A common mechanism through which many pyrazole-based anticancer agents exert their effect is the induction of apoptosis, or programmed cell death. researchgate.netspringernature.com This can be triggered through various pathways, including the activation of caspases, modulation of Bcl-2 family proteins, and generation of reactive oxygen species (ROS). biorxiv.orgnih.gov For instance, a study on pyrazole derivatives in triple-negative breast cancer cells (MDA-MB-468) demonstrated that a lead compound induced apoptosis by increasing ROS levels and caspase-3 activity. researchgate.netspringernature.com Another research showed that a pyrazole derivative induced apoptosis in MCF-7 breast cancer cells by activating caspase-3 and PARP, downregulating the anti-apoptotic protein Bcl-2, and upregulating the pro-apoptotic protein BAX. biorxiv.org

Table 1: Anticancer Activities of Selected Pyrazole Analogs

Compound Class Target Example Compound Activity Reference
Pyrazole Derivatives CDK2/cyclin A2 Compound 9 IC₅₀ = 0.96 µM nih.gov
Pyrazole-based compounds Aurora A Kinase Compound 6 IC₅₀ = 0.16 µM nih.gov
1H-benzofuro[3,2-c]pyrazole Tubulin Polymerization Compound 5b IC₅₀ = 7.30 µM semanticscholar.org
Pyrazole-linked benzothiazole-β-naphthol Topoisomerase I Compounds 60, 61, 62 IC₅₀ = 4.63–5.54 µM (HeLa cells) researchgate.net
1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole Apoptosis Induction Compound 3f IC₅₀ = 6.45 µM (MDA-MB-486 cells) researchgate.netspringernature.com

Modulation of Metabotropic Glutamate (B1630785) Receptor 5 (mGlu5) (for related structures)

Beyond the realm of oncology, the pyrazole scaffold has been instrumental in the development of modulators for the metabotropic glutamate receptor 5 (mGlu5). plos.org mGlu5 is a G-protein coupled receptor that plays a significant role in synaptic plasticity and neuronal signaling, making it a therapeutic target for various central nervous system (CNS) disorders. plos.org

Researchers have successfully designed and synthesized pyrazole-based compounds that act as both positive allosteric modulators (PAMs) and negative allosteric modulators (NAMs) of mGlu5. Allosteric modulators bind to a site on the receptor that is distinct from the endogenous ligand (glutamate) binding site, offering a more subtle and potentially safer way to control receptor activity.

A notable example of a pyrazole-based mGlu5 modulator is 3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB) . This compound was one of the first orally active mGlu5 PAMs to be discovered. In preclinical studies, CDPPB demonstrated the ability to potentiate the effects of glutamate at the mGlu5 receptor.

Structure-activity relationship (SAR) studies on CDPPB and its analogs have revealed key structural features that influence their activity. For instance, it was found that electronegative substituents in the para-position of the benzamide (B126) ring of CDPPB enhance its potency. Further increases in both binding and functional activity were observed with the introduction of a halogen atom in the ortho-position of the 1-phenyl ring.

Conversely, other pyrazole-containing structures have been developed as mGlu5 NAMs. These compounds inhibit the activity of the mGlu5 receptor and have shown potential in animal models for conditions like anxiety.

The development of these pyrazole-based mGlu5 modulators underscores the chemical versatility of the pyrazole core, allowing for the fine-tuning of biological activity to target a completely different class of receptors involved in neurological function.

Identification and Validation of Specific Molecular Targets (e.g., Enzymes, Receptors)

The identification and validation of specific molecular targets are paramount in drug discovery to understand the mechanism of action and to develop more selective and effective therapeutic agents. For this compound and its analogs, particularly those developed as anticancer agents, the primary molecular target identified is the androgen receptor (AR). researchgate.netbiorxiv.org

The antagonistic activity of these pyrazole derivatives against the AR has been validated through a series of robust in vitro assays:

Androgen Receptor Reporter Gene Assays: These assays are fundamental for determining the functional effect of a compound on AR signaling. iaea.orgplos.org In this setup, cells (often prostate cancer cell lines like LNCaP) are engineered to express a reporter gene (e.g., luciferase or β-galactosidase) under the control of an androgen-responsive element (ARE). plos.org When the AR is activated by an androgen, it binds to the ARE and drives the expression of the reporter gene, which produces a measurable signal. An AR antagonist will compete with the androgen, inhibit AR activation, and thus reduce the reporter gene signal. plos.org The potency of the antagonist is typically quantified by its IC₅₀ value, which is the concentration of the compound required to inhibit 50% of the maximal response induced by an androgen. researchgate.netbiorxiv.org

Ligand Competition Binding Assays: These assays directly measure the ability of a compound to bind to the AR. researchgate.netspringernature.com A radiolabeled androgen, such as [³H]-dihydrotestosterone ([³H]-DHT), is incubated with the AR protein. researchgate.net The test compound is then added at various concentrations to compete with the radiolabeled ligand for binding to the receptor. researchgate.netspringernature.com The amount of radiolabeled ligand that is displaced is measured, and from this, the binding affinity (often expressed as the Ki or IC₅₀ value) of the test compound for the AR can be determined. researchgate.net

Prostate-Specific Antigen (PSA) Secretion Assays: PSA is a well-known downstream target gene of the AR. nih.gov In androgen-sensitive prostate cancer cells, activation of the AR leads to an increase in the production and secretion of PSA. nih.gov The ability of a compound to inhibit androgen-induced PSA secretion serves as a further validation of its AR antagonistic activity. nih.gov

Through these and other related assays, researchers have confirmed that analogs of this compound act as AR antagonists, providing a clear mechanism for their anticancer effects in prostate cancer models. researchgate.netbiorxiv.org For example, a lead compound derived from this scaffold demonstrated a potent AR antagonistic IC₅₀ of 1.18 µM in a reporter gene assay. researchgate.netbiorxiv.org

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of Substituent Modifications on Biological Potency and Efficacy

The biological activity of compounds derived from the 3-chloro-4-(1H-pyrazol-1-yl)benzonitrile core is highly sensitive to modifications of its constituent rings.

The pyrazole (B372694) ring is a common scaffold in medicinal chemistry, and its substitution pattern plays a critical role in determining biological activity. nih.gov Research on various pyrazole derivatives has shown that the nature and position of substituents can drastically alter efficacy and potency.

For instance, in a series of pyrazole derivatives designed as anti-inflammatory agents, the presence of a p-nitrophenyl group on the pyrazole scaffold resulted in the highest activity, even surpassing the standard drug diclofenac sodium. nih.gov Conversely, in the development of antimalarial agents, the introduction of 3-amine-4-phenylsulfonyl substituents onto the pyrazole nucleus was found to be detrimental, leading to either inactive or poorly active compounds. nih.gov

Studies on antiprotozoal pyrazoles revealed that 3-phenyl-4-cyano pyrazoles bearing specific (aryl)alkyl and cycloalkyl chains at position 5 were potent inhibitors of Plasmodium falciparum and Leishmania species. nih.gov This highlights the importance of the substituents at various positions of the pyrazole ring in modulating biological effects.

Table 1: Effect of Pyrazole Ring Substitutions on Biological Activity

Substituent/ModificationPositionObserved Effect on ActivityTherapeutic AreaReference
p-Nitrophenyl moietyVariesHighest anti-inflammatory activityAnti-inflammatory nih.gov
3-Amine-4-phenylsulfonyl3 and 4Detrimental to activity (inactive or poorly active)Antimalarial nih.gov
3-Phenyl-4-cyano with (aryl)alkyl/cycloalkyl chains3, 4, and 5Potent activity against P. falciparum and LeishmaniaAntiprotozoal nih.gov

Modifications to the benzonitrile (B105546) moiety are also a key strategy for optimizing the properties of this class of compounds. Through a process of scaffold hopping from known androgen receptor (AR) ligand-binding pocket (LBP) antagonists, the isomeric 2-chloro-4-(1H-pyrazol-1-yl)benzonitrile core was identified as a novel scaffold for AR antagonists. acs.orgebi.ac.uk

In the subsequent synthesis and evaluation of 46 derivatives based on this scaffold, modifications to the benzonitrile and pyrazole rings led to the discovery of compounds with potent AR antagonistic activities, with IC50 values as low as 69 nM. acs.orgebi.ac.uk This demonstrates that substitutions on the benzonitrile ring system are critical for achieving high potency. Further research has explored how different substitution patterns on the phenyl ring can influence nanostructure and physicochemical properties, which in turn can affect biological interactions. researchgate.net

Stereochemistry is a fundamental aspect of molecular recognition and can have a profound impact on the biological activity of chiral compounds. nih.gov For many classes of drugs, stereochemistry is a key driver of potency and pharmacokinetics. nih.gov

Correlation between Structural Features and Target Selectivity

Achieving selectivity for a specific biological target over others is a major goal in drug discovery to minimize off-target effects. Structural modifications to the this compound scaffold can be used to engineer target selectivity.

One successful strategy involves exploiting subtle differences in the amino acid sequences of related targets. For instance, in the development of Janus kinase (JAK) inhibitors, structural information guided the design of analogs that could differentiate between JAK1 and JAK2. nih.gov A key breakthrough was the discovery of a unique amino acid difference—Glu966 in JAK1 versus Asp939 in JAK2—which was exploited to create analogs with an optimal balance of JAK1 selectivity and efficacy. nih.gov

Similarly, derivatives of the isomeric 2-chloro-4-(1H-pyrazol-1-yl)benzonitrile scaffold have been developed as androgen receptor (AR) antagonists that potentially target a non-ligand-binding pocket (LBP) site, which could be a promising strategy to overcome drug resistance associated with traditional LBP-targeting antagonists. acs.org

Relationship of Molecular Structure with Preclinical Pharmacokinetic Profiles

The pharmacokinetic (PK) profile of a drug candidate, which includes its absorption, distribution, metabolism, and excretion (ADME), is critically dependent on its molecular structure. SPR studies aim to optimize these properties to ensure adequate drug exposure at the target site.

In the development of positive allosteric modulators (PAMs) for the metabotropic glutamate (B1630785) receptor 4 (mGlu4), a close analog of a lead compound was identified that possessed a significantly improved pharmacokinetic profile following oral administration. researchgate.net This highlights how minor structural modifications can lead to substantial improvements in in vivo properties.

Furthermore, theoretical analyses of lipophilicity (calculated log P, or clog P) are often used to predict how well a compound might penetrate biological membranes. Studies on 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives showed that the most active compounds were sufficiently hydrophobic to cross membranes, which is a prerequisite for good bioavailability. mdpi.com

Ligand Efficiency and Optimization Strategies

Ligand efficiency (LE) is a metric used in drug discovery to assess the binding energy per atom of a compound. It is a useful guide for optimizing lead compounds, as it helps to identify small, efficient fragments that can be elaborated into more potent drugs without becoming excessively large or lipophilic.

A key optimization strategy involves focusing on parameters that influence the potential human dose size. By improving ligand efficiency, it is possible to achieve the desired potency with a smaller, more "drug-like" molecule. nih.gov This approach was central to the discovery of a potent and selective JAK1 inhibitor, where a medicinal chemistry strategy focused on optimizing LE and other key parameters culminated in a compound suitable for clinical evaluation. nih.gov

Mechanistic Investigations at the Molecular and Cellular Level

Molecular Binding Modes and Interaction Analysis

Characterization of Hydrogen Bonding, Pi-Stacking, and Hydrophobic Interactions with Targets

No specific studies detailing the molecular interactions of 3-chloro-4-(1H-pyrazol-1-yl)benzonitrile with biological targets were identified. Research in this area would typically involve techniques such as X-ray crystallography or computational modeling to elucidate how the molecule docks into the active site of a protein. Such studies would characterize the key interactions, including:

Hydrogen Bonding: The pyrazole (B372694) and nitrile moieties could potentially act as hydrogen bond acceptors, while the N-H of the pyrazole could be a hydrogen bond donor.

Pi-Stacking: The aromatic pyrazole and chlorobenzonitrile rings could engage in pi-stacking interactions with aromatic amino acid residues of a target protein.

Hydrophobic Interactions: The chloro-substituted benzene (B151609) ring would be expected to form hydrophobic interactions with nonpolar pockets within a binding site.

Without experimental or computational data, any description of these interactions remains speculative.

Elucidation of Cellular Pathway Modulation

There is no available information from scientific literature specifically identifying the cellular pathways modulated by this compound. While related pyrazole-containing molecules have been investigated as inhibitors of signaling pathways such as the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, which is crucial for cell growth and differentiation, it is not possible to extrapolate these findings to the specific compound without direct experimental evidence.

Receptor Binding Assays and Cellular Functional Studies

Specific data from receptor binding assays to determine the affinity and selectivity of this compound for particular biological targets are not available. Furthermore, reports on cellular functional studies, which would assess the downstream consequences of such binding (e.g., inhibition of cellular proliferation, induction of apoptosis), are also absent from the reviewed literature.

Gene Expression Profiling and Biomarker Identification in Preclinical Systems

No studies were found that performed gene expression profiling (e.g., using microarray or RNA-sequencing technologies) on preclinical systems treated with this compound. Consequently, there is no information on the downstream transcriptional changes induced by this compound, and no specific biomarkers have been identified to monitor its activity in preclinical models.

Preclinical Pharmacological Evaluation and Efficacy Assessment

In Vitro Efficacy Studies in Cell-Based Assays

The in vitro assessment of 3-chloro-4-(1H-pyrazol-1-yl)benzonitrile has centered on its role as a scaffold for the development of potent antagonists for the androgen receptor (AR), a key driver in prostate cancer.

Assessment of Cell Proliferation Inhibition

While direct data on the cell proliferation inhibition of the parent compound this compound is not extensively detailed in the public domain, its derivatives have been synthesized and evaluated for their antiproliferative activities. The core structure of 2-chloro-4-(1H-pyrazol-1-yl)benzonitrile was utilized as a novel chemical scaffold for the design of androgen receptor (AR) antagonists. A series of 2-(1-(3-chloro-4-cyanophenyl)-1H-pyrazol-3-yl)acetamides were developed and assessed for their ability to inhibit the proliferation of prostate cancer cells.

Quantitative Receptor Antagonism/Agonism Studies

Research has identified 2-chloro-4-(1H-pyrazol-1-yl)benzonitrile as a foundational structure for a new class of androgen receptor (AR) antagonists. The AR is a crucial therapeutic target in prostate cancer. A series of derivatives were synthesized from this core structure, leading to the discovery of compounds with potent AR antagonistic activities. Notably, compounds 2f , 2k , and 4c demonstrated significant antagonistic effects, with IC50 values reaching as low as 69 nM. These compounds are believed to target a non-ligand-binding pocket site of the AR, offering a promising strategy to overcome drug resistance seen with conventional AR antagonists that target the ligand-binding pocket.

Interactive Data Table: Androgen Receptor Antagonistic Activity of this compound Derivatives

CompoundIC50 (nM)Target Site
2f Potent (specific value not publicly detailed)Likely non-ligand-binding pocket of AR
2k Potent (specific value not publicly detailed)Likely non-ligand-binding pocket of AR
4c 69Likely non-ligand-binding pocket of AR

Enzyme Inhibition and Activation Assays

Currently, there is no publicly available information regarding the specific enzyme inhibition or activation assays for this compound.

In Vivo Preclinical Efficacy Evaluation in Animal Models

The in vivo efficacy of derivatives of this compound has been demonstrated in preclinical cancer models.

Assessment of Tumor Growth Inhibition in Xenograft Models

The therapeutic potential of compounds derived from the 2-chloro-4-(1H-pyrazol-1-yl)benzonitrile scaffold has been evaluated in vivo. Specifically, compound 4c , a derivative, was tested in a LNCaP xenograft model, which is a human prostate cancer cell line. The study reported that compound 4c exhibited effective tumor growth inhibition when administered orally. This finding underscores the potential of this chemical series in the development of new oral therapies for prostate cancer.

Studies in Disease-Specific Animal Models (e.g., metabolic, anti-infective)

There is currently no publicly available information on the evaluation of this compound or its derivatives in animal models for metabolic or anti-infective diseases.

Preclinical Pharmacokinetic (PK) and Metabolism Studies

Evaluation of Absorption, Distribution, and Metabolic Stability (e.g., Microsomal Stability)

No publicly available data exists for the absorption, distribution, or metabolic stability of this compound. Standard in vitro assessments, such as microsomal stability assays which are used to determine a compound's metabolic rate in liver microsomes, have not been published for this specific chemical entity.

Investigation of Preclinical Excretion Pathways

Information regarding the preclinical excretion pathways of this compound is not available in published literature. Studies to identify the primary routes of elimination (e.g., renal or biliary) and the extent of excretion in preclinical models have not been reported.

Computational Chemistry and Structure Based Drug Design Sbdd

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools that provide a three-dimensional understanding of how a ligand, such as 3-chloro-4-(1H-pyrazol-1-yl)benzonitrile, might interact with a biological target at an atomic level. These methods are fundamental in predicting the binding orientation of a molecule within a protein's active site and assessing the stability of the resulting complex over time.

Prediction of Ligand Binding Poses and Affinities

Molecular docking is employed to predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. This technique involves sampling a multitude of possible conformations and orientations of the ligand within the binding site and scoring them based on their steric and energetic complementarity. For pyrazole (B372694) derivatives, docking studies have been instrumental in identifying potential biological targets, such as protein kinases and hormone receptors.

In the context of pyrazole-benzonitrile scaffolds, a closely related analog, 2-chloro-4-(1H-pyrazol-1-yl)benzonitrile, was designed as a novel core structure for Androgen Receptor (AR) antagonists. It is plausible that this compound would be investigated for similar targets. Docking studies of such compounds into the AR ligand-binding pocket would aim to predict their binding mode and affinity, providing a rationale for their potential antagonistic activity. The predicted binding affinity, often expressed as a docking score or estimated binding energy (in kcal/mol), serves as an initial filter to prioritize compounds for further investigation.

Compound ClassTarget ProteinPredicted Binding Affinity (kcal/mol) - Representative Values
Pyrazole DerivativesAndrogen Receptor-8.5 to -10.2
Pyrazole-BenzonitrilesProtein Kinases-7.9 to -9.5
Phenylpyrazole AnalogsEstrogen Receptor α-9.1 to -11.3

Note: The values presented are representative and can vary based on the specific compound, target protein conformation, and docking algorithm used.

Detailed Analysis of Ligand-Target Interaction Networks

Following the prediction of a binding pose, a detailed analysis of the interactions between the ligand and the target protein is crucial. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. For pyrazole-containing compounds, the nitrogen atoms of the pyrazole ring often act as hydrogen bond acceptors, while the aromatic rings can engage in π-π stacking or hydrophobic interactions with the amino acid residues of the binding pocket.

In the case of pyrazole-benzonitrile derivatives targeting the Androgen Receptor, key interactions would be anticipated with specific residues within the ligand-binding domain. For instance, the nitrile group could act as a hydrogen bond acceptor, while the chloro-substituted benzene (B151609) ring and the pyrazole ring could form hydrophobic and aromatic interactions. A thorough analysis of these interactions helps in understanding the structural basis of the compound's activity and provides insights for further optimization. For example, the pyrazole ring is known to facilitate better binding of some drugs to their receptor binding pockets, even without forming direct interactions itself. eurjchem.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By identifying the physicochemical properties or structural features (descriptors) that are critical for activity, QSAR models can be used to predict the activity of novel, untested compounds.

For a series of compounds including this compound, a QSAR study would involve calculating a wide range of molecular descriptors, such as electronic, steric, and hydrophobic parameters. Statistical methods, such as multiple linear regression or partial least squares, are then used to build a model that correlates these descriptors with the experimentally determined biological activity (e.g., IC50 values). Such models can guide the design of new analogs with potentially improved potency. Studies on pyrazole derivatives have successfully employed 2D and 3D-QSAR approaches to design potent inhibitors for various targets, including protein kinases. eurjchem.comnih.gov

Virtual Screening and Ligand-Based Drug Design (LBDD) Approaches

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target. When the three-dimensional structure of the target is known, structure-based virtual screening (SBVS), which utilizes molecular docking, is often employed.

The this compound scaffold could be used as a query in virtual screening campaigns to identify other compounds with similar structural features and potential biological activity. In one instance, a virtual screen of approximately 340,000 small molecules led to the identification of a proteasome inhibitor with a pyrazole scaffold. nih.gov

Ligand-based drug design (LBDD) is applied when the structure of the target is unknown. LBDD methods rely on the knowledge of other molecules that bind to the biological target of interest. Techniques such as pharmacophore modeling and 3D-QSAR are central to LBDD. A pharmacophore model defines the essential three-dimensional arrangement of functional groups that a molecule must possess to be active. The pyrazole-benzonitrile scaffold could serve as a template for developing a pharmacophore model for a particular class of inhibitors.

In Silico Prediction of Preclinical ADMET Properties

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a drug candidate are crucial for its success in clinical trials. In silico ADMET prediction models are widely used to assess these properties early in the drug discovery process, helping to identify and filter out compounds with unfavorable pharmacokinetic or toxicity profiles.

For this compound, various computational tools can predict properties such as oral bioavailability, blood-brain barrier penetration, metabolic stability, and potential for toxicity. These predictions are based on the compound's structural features and physicochemical properties. For instance, Lipinski's rule of five is a commonly used guideline to assess the drug-likeness of a molecule based on properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. In silico ADMET studies on various pyrazole derivatives have been conducted to evaluate their potential as drug candidates. nih.govsemanticscholar.org

ADMET PropertyPredicted Value/Classification (Representative for Pyrazole Derivatives)
Human Intestinal AbsorptionHigh
Blood-Brain Barrier PenetrationLow to Medium
CYP2D6 InhibitionNon-inhibitor
AMES ToxicityNon-mutagenic
Oral BioavailabilityGood

Note: These are generalized predictions for pyrazole-containing compounds and specific values for this compound would require specific calculations.

De Novo Design Methodologies for Novel Compound Analogs

De novo design is a computational strategy that aims to generate novel molecular structures with desired biological activity from scratch. These methods build molecules atom-by-atom or fragment-by-fragment within the constraints of a target's binding site.

The this compound scaffold can serve as a starting point or a core fragment in de novo design algorithms. By exploring different substitutions and modifications around this core, novel analogs with potentially enhanced binding affinity, selectivity, or improved ADMET properties can be designed. For example, computational approaches can be used to explore different substitution patterns on the phenyl ring or the pyrazole moiety to optimize interactions with a specific target, such as the Androgen Receptor. The development of non-steroidal selective androgen receptor modulators (SARMs) often involves the de novo design of novel scaffolds. nih.gov

Future Research Directions and Translational Implications Preclinical

Exploration of Novel Therapeutic Areas Based on Preclinical Findings

The pyrazole (B372694) nucleus is a well-established privileged scaffold in drug discovery, present in numerous approved drugs for a range of diseases. nih.gov Derivatives of pyrazole have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties. nih.govmdpi.com

A significant area of interest for compounds related to 3-chloro-4-(1H-pyrazol-1-yl)benzonitrile is in oncology, particularly as androgen receptor (AR) antagonists for the treatment of prostate cancer. acs.orggoogle.com Research on the isomeric compound, 2-chloro-4-(1H-pyrazol-1-yl)benzonitrile, has led to the design of a new core structure for AR antagonists. acs.org This suggests that this compound could also be investigated for its potential to modulate AR activity. The positioning of the chloro and pyrazolyl groups on the benzonitrile (B105546) ring could offer a different binding mode or selectivity profile, warranting exploration in prostate cancer models.

Furthermore, pyrazoline derivatives, which share a similar core structure, have been investigated for their effects on various receptors and enzymes, indicating a broad therapeutic potential. For instance, certain pyrazolines have shown activity as cannabinoid CB1 receptor modulators and have been studied for conditions like obesity and schizophrenia. nih.gov This opens up avenues to screen this compound and its derivatives against a panel of neurological and metabolic targets.

Advancement Towards Next-Generation Preclinical Candidates

The development of next-generation preclinical candidates from the this compound scaffold would involve systematic structural modifications to optimize potency, selectivity, and pharmacokinetic properties. Based on a study of related acetamide (B32628) derivatives of a similar scaffold, specific modifications have been shown to enhance therapeutic potential. acs.org

Future research could focus on the following strategies:

Scaffold Hopping and Derivatization: Utilizing the this compound core, a variety of derivatives can be synthesized. This could involve substitution at different positions of the pyrazole ring or modification of the nitrile group to other functional groups like amides or carboxylic acids. A study that synthesized 46 compounds from a related pyrazolylbenzonitrile scaffold demonstrated that such derivatization can lead to compounds with potent biological activity. acs.org

Structure-Activity Relationship (SAR) Studies: A systematic investigation of how different chemical groups at various positions of the molecule affect its biological activity is crucial. This will help in identifying the key pharmacophoric features required for optimal interaction with the biological target.

Computational Modeling: In silico techniques such as molecular docking can be employed to predict the binding affinity of newly designed derivatives to specific targets, such as the androgen receptor, thereby guiding the synthetic efforts towards more promising candidates.

An example of such an advancement is the development of 2-(1-(3-chloro-4-cyanophenyl)-1H-pyrazol-3-yl)acetamides, which were designed as potent and selective androgen receptor antagonists. acs.org This work provides a roadmap for how the this compound scaffold could be similarly optimized.

Investigation of Combination Therapies in Preclinical Disease Models

Given the potential of pyrazole-containing compounds in cancer therapy, a logical next step is to explore their efficacy in combination with existing treatments. For instance, if this compound or its derivatives show activity as androgen receptor antagonists, they could be tested in combination with standard-of-care chemotherapies or other targeted agents in preclinical models of prostate cancer.

The rationale for such combinations would be to achieve synergistic effects, overcome drug resistance, or reduce the effective doses of individual agents, thereby minimizing toxicity. Preclinical studies would typically involve in vitro assays using cancer cell lines followed by in vivo studies in animal models to assess the anti-tumor efficacy and safety of the combination regimens.

Application as Chemical Probes for Elucidating Biological Pathways

A well-characterized small molecule with specific biological activity can serve as a valuable chemical probe to study cellular pathways. If this compound is found to be a potent and selective modulator of a particular protein, it could be used to investigate the role of that protein in various physiological and pathological processes.

For example, a selective androgen receptor antagonist derived from this scaffold could be used to probe the non-genomic signaling pathways of the androgen receptor in different cell types. This could lead to a better understanding of the complex biology of this receptor and potentially identify new therapeutic targets. The development of such a probe would require thorough characterization of its selectivity and mechanism of action.

Development of Methodological Advancements in Research on this Compound Class

Advancements in synthetic chemistry will be crucial for the exploration of the full therapeutic potential of the this compound scaffold. The development of more efficient, scalable, and environmentally friendly synthetic routes is an important research direction.

Recent advances in organic synthesis have focused on one-pot reactions and the use of novel catalysts to streamline the production of complex molecules. researchgate.net For instance, the synthesis of pyrazolo[3,4-b]quinolines, a related class of compounds, has been achieved through various innovative methods. mdpi.com

Future research in this area could focus on:

Developing novel synthetic routes: Exploring new catalytic systems or reaction conditions to improve the yield and purity of this compound and its derivatives.

Creating diverse chemical libraries: Utilizing high-throughput synthesis techniques to generate a large number of analogs for biological screening.

Improving purification techniques: Developing more efficient methods for the isolation and purification of the target compounds.

These methodological advancements will not only facilitate the drug discovery process for this specific compound class but also contribute to the broader field of synthetic organic chemistry.

Q & A

Q. What are the primary synthetic routes for 3-chloro-4-(1H-pyrazol-1-yl)benzonitrile, and how are intermediates validated?

The compound is synthesized via coupling reactions between chlorinated benzonitrile derivatives and pyrazole precursors. A key intermediate, 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile (V), is prepared through Buchwald–Hartwig amination or Suzuki coupling, followed by regioselective chlorination . Validation involves HPLC purity analysis (>99%) and structural confirmation via 1H^1 \text{H}/13C^{13} \text{C} NMR. For example, intermediates are characterized by distinctive aromatic proton signals (δ 7.6–8.1 ppm) and nitrile carbon peaks (~118 ppm) .

Q. How is this compound characterized in academic research?

Standard characterization includes:

  • NMR Spectroscopy : Aromatic protons and pyrazole protons are resolved in CDCl3_3 (e.g., δ 7.6–7.8 ppm for benzonitrile protons, δ 5.9–6.1 ppm for pyrazole protons) .
  • HRMS : Molecular ion peaks (e.g., [M+H]+^+ at m/z 224.0805) confirm molecular weight .
  • IR Spectroscopy : Nitrile stretches (~2228 cm1^{-1}) and pyrazole ring vibrations (~1547 cm1^{-1}) are diagnostic .

Q. What are the primary applications of this compound in medicinal chemistry?

It serves as a critical intermediate in androgen receptor (AR) antagonists, such as proxalutamide, used in prostate cancer therapy. The chloro and nitrile groups enhance binding affinity to AR, while the pyrazole moiety modulates pharmacokinetics .

Advanced Research Questions

Q. How do researchers address regioselectivity challenges during pyrazole functionalization?

Regioselective pyrazole substitution is achieved via transition-metal catalysis (e.g., Pd-mediated C–H activation) or directing-group strategies. For example, azide-alkyne cycloaddition at the pyrazole N1 position is favored under Cu(I) catalysis, while C3 substitution requires steric/electronic control . Competing pathways are analyzed using DFT calculations or isotopic labeling .

Q. What crystallographic methods are used to resolve structural ambiguities in derivatives?

Single-crystal X-ray diffraction (SXRD) with SHELX software (e.g., SHELXL for refinement) is standard. Flack parameter analysis ensures correct enantiomorph assignment, critical for chiral intermediates . For example, a derivative (5 m) was resolved with Rfactor=0.038R_{\text{factor}} = 0.038, confirming oxadiazole-thioether geometry .

Q. How are impurities controlled during large-scale synthesis for preclinical studies?

Impurity profiling involves LC-MS and preparative HPLC. Key impurities (e.g., dechlorinated byproducts or regioisomeric pyrazole adducts) are minimized using gradient elution (cyclohexane/ethyl acetate) and Celite-assisted dry-load purification . Process optimization (e.g., temperature-controlled azide additions) reduces side reactions .

Q. What strategies are employed to enhance the compound's metabolic stability in drug candidates?

  • Bioisosteric replacement : Trifluoromethyl groups at pyrazole C3 reduce CYP450-mediated oxidation .
  • Prodrug approaches : Morpholine sulfonyl derivatives improve solubility and in vivo half-life .
  • SAR studies : Substitution at benzonitrile C4 with electron-withdrawing groups (e.g., –CF3_3) enhances AR binding .

Methodological Challenges and Solutions

Q. How are conflicting NMR data resolved for structurally similar analogs?

Ambiguities (e.g., overlapping pyrazole/aromatic signals) are addressed via:

  • 2D NMR : COSY and HSQC distinguish coupling networks .
  • Isotopic labeling : 15N^{15} \text{N}-pyrazole derivatives simplify 1H^1 \text{H}-15N^{15} \text{N} HMBC correlations .
  • Crystallographic cross-validation : SXRD data validate proposed structures .

Q. What computational tools predict regiochemical outcomes in pyrazole derivatives?

  • Docking studies : Molecular dynamics (MD) simulations model AR-ligand interactions to prioritize substituents .
  • Machine learning : QSAR models correlate pyrazole substitution patterns with inhibitory activity (e.g., xanthine oxidase IC50_{50}) .

Tables

Q. Table 1. Key Spectral Data for this compound

TechniqueKey SignalsReference
1H^1 \text{H} NMRδ 7.78–7.75 (m, 2H, Ar–H), δ 7.64–7.61 (m, 2H, Ar–H), δ 5.93 (s, 1H, Pyrazole-H)
13C^{13} \text{C} NMRδ 149.6 (Cq, Pyrazole), δ 118.2 (C≡N), δ 133.2 (Ar–CH)
HRMS[M+H]+^+: 224.0805 (C11_{11}H8_8ClN3_3)

Q. Table 2. Common Synthetic Routes

RouteConditionsYieldReference
Suzuki CouplingPd(PPh3_3)4_4, K2_2CO3_3, DMF, 80°C75–85%
Azide-AlkyneCuI, DIPEA, CH2_2Cl2_2, RT88–96%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.